Cas no 3606-45-9 (Dihydrosanguinarine)

Dihydrosanguinarine 化学的及び物理的性質
名前と識別子
-
- dihydrosanguinarine
- 1,3-Dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridine,13,14-dihydro-13-methyl-
- 13,14-Dihydrosanguinarine
- DIHYDROSANGUINARINE(P)
- 3lle
- dihydroavicine
- Hydrosanguinarine
- Dihydrosanquinarine
- 3H1ZKG80F7
- Dihydro Sanguinarine
- 3arv
- 3as0
- 3586AH
- HY-N0902
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
- AC-34693
- A937419
- 13, 14-dihydro-13-methyl-[1, 3]benzodioxolo[5, 6-c]-1, 3-dioxolo[4, 5-i]phenanthridine
- 3606-45-9
- FT-0667147
- BDBM50286637
- UNII-3H1ZKG80F7
- Q347588
- CHEMBL465678
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10.0^{4,8.0^{14,22.0^{17,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
- 13,14-Dihydro-13-methyl-[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridine
- (1,3)Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridine, 13,14-dihydro-13-methyl-
- AKOS030526138
- MS-25022
- F17675
- 13-methyl-13,14-dihydro-2H,10H-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridine
- CS-3819
- 13,14-Dihydro-13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin
- C05191
- NS00094596
- CHEBI:17209
- SCHEMBL420383
- DTXSID00189627
- dihydro-sanguinarine
- Dihydrosanguinarinedihydroavicine; Dihydro Sanguinarine
- 1ST179702
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo(11.11.0.02,10.04,8.014,22.017,21)tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
- 13-methyl-13,14-dihydro-2H,10H-(1,3)dioxolo(4,5-i)(1,3)dioxolo(4',5':4,5)benzo(1,2-c)phenanthridine
- DA-52553
- DTXCID60112118
- 13,14-Dihydro-13-methyl-(1,3)benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridine
- 13, 14-dihydro-13-methyl-(1, 3)benzodioxolo(5, 6-c)-1, 3-dioxolo(4, 5-i)phenanthridine
- Dihydrosanguinarine
-
- インチ: 1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3
- InChIKey: CIUHLXZTZWTVFL-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C3C4C([H])=C([H])C5=C([H])C6=C(C([H])=C5C=4N(C([H])([H])[H])C([H])([H])C=3C1=2)OC([H])([H])O6
計算された属性
- せいみつぶんしりょう: 333.100108g/mol
- ひょうめんでんか: 0
- XLogP3: 4.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 0
- どういたいしつりょう: 333.100108g/mol
- 単一同位体質量: 333.100108g/mol
- 水素結合トポロジー分子極性表面積: 40.2Ų
- 重原子数: 25
- 複雑さ: 530
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 333.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.426±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 195-196 ºC (acetone )
- ふってん: 566.9±29.0 °C at 760 mmHg
- フラッシュポイント: 176.8±21.5 °C
- 屈折率: 1.719
- ようかいど: Insuluble (2.6E-3 g/L) (25 ºC),
- PSA: 40.16000
- LogP: 3.97900
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Dihydrosanguinarine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dihydrosanguinarine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E0751-25mg |
Dihydrosanguinarine |
3606-45-9 | 25mg |
¥6855.51 | 2022-04-26 | ||
LKT Labs | D3430-25 mg |
Dihydrosanguinarine |
3606-45-9 | ≥98% | 25 mg |
$529.20 | 2023-08-24 | |
eNovation Chemicals LLC | Y1256146-5mg |
DIHYDROSANGUINARINE |
3606-45-9 | 98% | 5mg |
$520 | 2024-06-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S2012-1 mg |
Dihydro Sanguinarine |
3606-45-9 | 98.00% | 1mg |
¥1025.00 | 2022-04-26 | |
TRC | D454155-50mg |
Dihydro Sanguinarine |
3606-45-9 | 50mg |
$1642.00 | 2023-05-18 | ||
TargetMol Chemicals | T4S2012-25 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 25mg |
¥ 6,816 | 2023-07-11 | |
TargetMol Chemicals | T4S2012-50 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 50mg |
¥ 10,213 | 2023-07-11 | |
MedChemExpress | HY-N0902-5mg |
Dihydrosanguinarine |
3606-45-9 | 99.98% | 5mg |
¥2488 | 2024-04-18 | |
TargetMol Chemicals | T4S2012-1 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 1mg |
¥ 1,151 | 2023-07-11 | |
TargetMol Chemicals | T4S2012-2 mg |
Dihydrosanguinarine |
3606-45-9 | 99.99% | 2mg |
¥ 1,727 | 2023-07-11 |
Dihydrosanguinarine 関連文献
-
Zhong Jin Nat. Prod. Rep. 2003 20 606
-
Rose M. Gathungu,John T. Oldham,Susan S. Bird,Carolyn W. T. Lee-Parsons,Paul Vouros,Roger Kautz Anal. Methods 2012 4 1315
-
Zhaoying Liu,Yajun Huang,Hongqi Xie,Wei Liu,Jianguo Zeng,Pi Cheng RSC Adv. 2016 6 50500
-
4. Studies on the syntheses of heterocyclic compounds. Part 682. Six new isoquinoline alkaloids from Corydalis ochotensis var. raddeanaTetsuji Kametani,Makoto Takemura,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1977 390
-
Marika Janovská,Martin Kubala,Vilím ?imánek,Jitka Ulrichová Phys. Chem. Chem. Phys. 2010 12 11335
-
Matthew R. Tatton,Iain Simpson,Timothy J. Donohoe Chem. Commun. 2014 50 11314
-
Zhixing Qing,Hualiang Cao,Pi Cheng,Wei Wang,Jianguo Zeng,Hongqi Xie Org. Chem. Front. 2018 5 353
-
J. R. Lewis Nat. Prod. Rep. 1993 10 291
-
Liang Jiang,Xiaolu Wang,Yuting Wang,Fang Xu,Zhang Zhang,Ke Ding,Xiaoyun Lu RSC Med. Chem. 2020 11 293
-
Abeer H. Elmaidomy,Nourhan Hisham Shady,Khaled Mohamed Abdeljawad,Mohamed Badran Elzamkan,Hussein Hykel Helmy,Emad Ashour Tarshan,Abanoub Nabil Adly,Yasmin Hamdy Hussien,Nesma Gamal Sayed,Ahmed Zayed,Usama Ramadan Abdelmohsen RSC Adv. 2022 12 29078
Dihydrosanguinarineに関する追加情報
Dihydrosanguinarine (CAS No. 3606-45-9): A Comprehensive Overview
Dihydrosanguinarine (CAS No. 3606-45-9) is a naturally occurring alkaloid derived from the plant Sanguinaria canadensis, commonly known as bloodroot. This compound has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, and recent research advancements of dihydrosanguinarine.
Chemical Structure and Synthesis
Dihydrosanguinarine is a benzophenanthridine alkaloid with a molecular formula of C19H19NO4 and a molecular weight of 323.35 g/mol. The compound features a complex structure with multiple aromatic rings and functional groups, including hydroxyl, methoxy, and amide groups. The synthesis of dihydrosanguinarine has been a subject of extensive research, with various methods being developed to produce this compound in laboratory settings. One notable synthetic route involves the condensation of 1,3-dimethoxybenzene with 4-hydroxybenzaldehyde, followed by several steps of oxidation and reduction.
Pharmacological Properties
The pharmacological profile of dihydrosanguinarine is characterized by its potent anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have elucidated the mechanisms underlying these effects. For instance, dihydrosanguinarine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-κB signaling pathway. This property makes it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, dihydrosanguinarine exhibits strong antimicrobial activity against a wide range of bacteria and fungi. Research has demonstrated that it can effectively inhibit the growth of multidrug-resistant strains, making it a valuable tool in combating antibiotic resistance. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
The anticancer properties of dihydrosanguinarine have also been extensively studied. It has been shown to induce apoptosis in various cancer cell lines by activating caspase-dependent pathways and downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, dihydrosanguinarine can inhibit angiogenesis and metastasis by targeting key signaling molecules involved in these processes.
Clinical Applications and Research Advances
The potential clinical applications of dihydrosanguinarine are diverse and promising. In the field of dermatology, it has been used topically to treat skin conditions such as acne and psoriasis due to its anti-inflammatory and antimicrobial properties. Clinical trials have shown that formulations containing dihydrosanguinarine can significantly reduce symptoms and improve skin health without causing significant side effects.
In oncology, preclinical studies have demonstrated the efficacy of dihydrosanguinarine in inhibiting tumor growth and enhancing the effectiveness of conventional chemotherapy agents. Ongoing research is focused on developing novel drug delivery systems to optimize the therapeutic potential of this compound while minimizing toxicity.
Beyond its therapeutic applications, dihydrosanguinarine has also been explored for its potential in agricultural settings as a natural pesticide. Its broad-spectrum antimicrobial activity makes it an attractive alternative to synthetic pesticides, which can have adverse environmental impacts.
Safety and Toxicology
The safety profile of dihydrosanguinarine is an important consideration for its clinical use. While it has shown promising therapeutic effects in preclinical studies, concerns regarding toxicity have been raised. Animal studies have indicated that high doses of dihydrosanguinarine can cause liver and kidney damage, highlighting the need for careful dose optimization in clinical settings.
To address these concerns, researchers are investigating strategies to enhance the safety profile of dihydrosanguinarine. These include developing targeted drug delivery systems that can deliver the compound directly to affected tissues while minimizing systemic exposure. Additionally, combination therapies with other drugs that can synergize with dihydrosanguinarine are being explored to achieve optimal therapeutic outcomes while reducing toxicity.
FUTURE DIRECTIONS AND CONCLUSIONS
Dihydrosanguinarine(CAS No. 3606-45-9) continues to be an area of active research due to its diverse biological activities and potential therapeutic applications. Future studies will likely focus on optimizing its pharmacological properties through structural modifications and advanced drug delivery systems. Additionally, further clinical trials are needed to validate its efficacy and safety in human subjects.
In conclusion,
dihydrosanguinarine represents a promising compound with significant potential in various fields of medicine and agriculture. Its unique chemical structure and multifaceted biological activities make it an exciting area for ongoing research and development.
3606-45-9 (Dihydrosanguinarine) 関連製品
- 15401-66-8(4H-Benzo[de][1,3]benzodioxolo[5,6-g]quinoline,5,6,6a,7-tetrahydro-1,2-dimethoxy-, (6aS)-)
- 196091-24-4(1,3-Benzodioxol-5-amine, 4-methyl-)
- 5578-73-4(Sanguinarine chloride)
- 2447-54-3(Sanguinarine)
- 130-86-9(protopine)
- 6880-91-7(Dihydrochelerythrine)
- 105814-54-8(5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-ol,6,7,7a,8-tetrahydro-10,11-dimethoxy-7-methyl-, (7aS,8R)- (9CI))
- 476-32-4(Chelidonine)
- 522-97-4(Tetrahydroberberine)
- 182634-34-0(Benzo[d][1,3]dioxol-4-ylmethanamine)

